N,N,2-Trimethyl-2H-indazol-6-amine
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Overview
Description
N,N,2-Trimethyl-2H-indazol-6-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis. This compound is particularly significant due to its role as a building block in the synthesis of other pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for N,N,2-Trimethyl-2H-indazol-6-amine involves the reduction of 3-methyl-6-nitro-1H-indazole followed by two methylation steps . The reaction conditions typically include the use of reducing agents such as palladium on carbon (Pd/C) and hydrogen (H2) in ethanol (EtOH) for the reduction step. The methylation steps can be carried out using methyl iodide (CH3I) and cesium carbonate (Cs2CO3) in dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N,2-Trimethyl-2H-indazol-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol (MeOH) or LiAlH4 in tetrahydrofuran (THF).
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N,2-trimethyl-2H-indazol-6-one, while reduction can produce this compound derivatives with different substituents .
Scientific Research Applications
N,N,2-Trimethyl-2H-indazol-6-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N,2-Trimethyl-2H-indazol-6-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
N,N,2,3-Tetramethyl-2H-indazol-6-amine: A closely related compound with an additional methyl group.
N-(2-Chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine: A derivative with a chloropyrimidine group.
Uniqueness
N,N,2-Trimethyl-2H-indazol-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its role as a key intermediate in the synthesis of pharmacologically active compounds highlights its importance in medicinal chemistry .
Properties
CAS No. |
918903-53-4 |
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Molecular Formula |
C10H13N3 |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
N,N,2-trimethylindazol-6-amine |
InChI |
InChI=1S/C10H13N3/c1-12(2)9-5-4-8-7-13(3)11-10(8)6-9/h4-7H,1-3H3 |
InChI Key |
OZCJSSYOCXUWAS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C=CC(=CC2=N1)N(C)C |
Origin of Product |
United States |
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